molecular formula C17H24N4O3 B11049143 Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B11049143
M. Wt: 332.4 g/mol
InChI Key: CMIWLACQHWIALC-UHFFFAOYSA-N
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Description

Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester typically involves the reaction of benzimidazole derivatives with carbamic acid esters. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The process may also involve the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Reaction conditions often involve refluxing in solvents like methanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers in living systems, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester apart is its specific structure, which combines a benzimidazole moiety with a carbamic acid ester. This unique combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-(1H-benzimidazol-2-yl)ethylamino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C17H24N4O3/c1-11(19-16(23)24-17(2,3)4)15(22)18-10-9-14-20-12-7-5-6-8-13(12)21-14/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)

InChI Key

CMIWLACQHWIALC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=NC2=CC=CC=C2N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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